4,5-Dichloro-2-(3-fluorophenyl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H5Cl2FN2 |
|---|---|
Molecular Weight |
243.06 g/mol |
IUPAC Name |
4,5-dichloro-2-(3-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl2FN2/c11-8-5-14-10(15-9(8)12)6-2-1-3-7(13)4-6/h1-5H |
InChI Key |
CWSINOWPFMBMPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(C(=N2)Cl)Cl |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Profiles of 4,5 Dichloro 2 3 Fluorophenyl Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Pathways
The most prominent reaction pathway for 4,5-Dichloro-2-(3-fluorophenyl)pyrimidine is the nucleophilic aromatic substitution (SNAr). The pyrimidine (B1678525) ring's two nitrogen atoms act as powerful electron-withdrawing groups, significantly lowering the electron density of the ring system and making it highly susceptible to attack by nucleophiles.
Mechanistic Investigations of Chlorine Displacement at C-4 and C-5
In dichloropyrimidine systems, the regioselectivity of nucleophilic substitution is well-established, with a general reactivity order of C-4(6) > C-2 >> C-5. For this compound, this principle dictates that nucleophilic attack will overwhelmingly favor the displacement of the chlorine atom at the C-4 position over the C-5 position.
The mechanism proceeds via a two-step addition-elimination sequence. A nucleophile first attacks the electron-deficient C-4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. frontiersin.org The stability of this intermediate is the key to the observed regioselectivity. When the attack occurs at C-4, the negative charge can be effectively delocalized onto the electronegative nitrogen atoms at the N-1 and N-3 positions through resonance. stackexchange.com
In contrast, a hypothetical attack at the C-5 position would result in a Meisenheimer complex where the negative charge cannot be delocalized onto the ring nitrogens. This lack of resonance stabilization makes the intermediate for C-5 substitution significantly higher in energy, and therefore, this pathway is kinetically disfavored. researchgate.net Consequently, reactions almost exclusively yield the 4-substituted product.
Influence of Fluorophenyl Substitution at C-2 on SNAr Reactivity
The presence of the 2-(3-fluorophenyl) group exerts a significant electronic influence on the pyrimidine ring, further enhancing its reactivity towards nucleophiles. This substituent acts as an electron-withdrawing group through a combination of effects. The fluorine atom on the phenyl ring is strongly electronegative, and the entire aryl group inductively pulls electron density from the already electron-poor pyrimidine core.
This electron-withdrawing nature of the 2-(3-fluorophenyl) substituent serves to:
Increase the Electrophilicity: By further reducing the electron density of the pyrimidine ring, the substituent makes the C-4 and C-5 carbons even more partial positive, thus more attractive to incoming nucleophiles.
While some aryl groups can participate in resonance, the primary influence of the 2-aryl substituent in this context is often considered to be inductive, which is sufficient to activate the ring for substitution. acs.org
Electronic and Steric Effects of Halogen Substituents on Reaction Regioselectivity
The regioselectivity of the SNAr reaction is governed by a delicate interplay of electronic and steric effects imparted by the halogen substituents.
Electronic Effects:
Activation by Ring Nitrogens: The primary electronic drivers are the ring nitrogens, which strongly activate the ortho (C-2, C-6) and para (C-4) positions to nucleophilic attack. In this molecule, the C-4 position is para to N-1 and ortho to N-3, making it the most electronically activated site for substitution. stackexchange.com
Inductive Withdrawal by Chlorine: Both the C-4 and C-5 chlorine atoms exert a strong electron-withdrawing inductive effect, which globally activates the entire ring system toward nucleophilic attack by making it more electron-deficient.
Steric Effects:
The chlorine atom at the C-5 position can introduce steric hindrance to the approaching nucleophile targeting the C-4 position. wuxiapptec.com For small nucleophiles, this steric impediment is generally minor and is easily overcome by the powerful electronic activation at C-4. However, for larger, bulkier nucleophiles, this steric clash can become more pronounced, potentially leading to a decrease in the reaction rate compared to an analogous compound lacking a C-5 substituent.
The following table summarizes the key factors influencing SNAr regioselectivity.
| Factor | Effect on C-4 Position | Effect on C-5 Position | Overall Impact on Regioselectivity |
|---|---|---|---|
| Electronic (Resonance) | Strongly activated by N-1 and N-3; allows delocalization of negative charge in Meisenheimer complex. | Not activated; no resonance stabilization of negative charge onto heteroatoms. | Highly favors substitution at C-4. |
| Electronic (Inductive) | Activated by electron withdrawal from Cl atoms and fluorophenyl group. | Activated by electron withdrawal from Cl atoms and fluorophenyl group. | Globally increases ring reactivity but does not direct selectivity between C-4 and C-5. |
| Steric | Slight to moderate hindrance from adjacent C-5 chlorine, depending on nucleophile size. | Less steric hindrance from adjacent C-4 chlorine compared to its electronic deactivation. | May slow the rate of C-4 substitution with bulky nucleophiles but does not change the preferred site. |
Electrophilic Substitution on the Pyrimidine Ring and Fluorophenyl Moiety
Electrophilic aromatic substitution (SEAr) is highly unfavorable on the this compound system, particularly on the pyrimidine ring. The pyrimidine core is exceptionally electron-deficient, rendering it strongly deactivated towards attack by electrophiles, which seek electron-rich centers. wikipedia.orgmasterorganicchemistry.com
Consequently, any potential electrophilic attack would be directed to the fluorophenyl moiety. However, this ring is also significantly deactivated. The analysis of directing effects is as follows:
4,5-Dichloropyrimidin-2-yl Group: This is a powerful electron-withdrawing group due to the cumulative effect of the two nitrogens and two chlorines. It acts as a strong deactivating group and a meta-director on the phenyl ring. organicchemistrytutor.com
Fluorine Atom: Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron-withdrawing effect but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic Wheland intermediate. wikipedia.orglibretexts.org
In this molecule, these two effects are in opposition. The pyrimidinyl group directs incoming electrophiles to the C-5' position, while the fluorine directs to the C-2', C-4', and C-6' positions. Given the potent deactivating nature of the pyrimidinyl substituent, the entire fluorophenyl ring is rendered extremely unreactive. Electrophilic substitution would require harsh reaction conditions, and if it were to occur, it would likely yield a complex mixture of products with low efficiency. youtube.com
Other Relevant Reactivity Modalities
Free Radical Reactions Involving Halogenated Pyrimidines
Beyond ionic pathways, this compound can potentially undergo reactions involving free-radical intermediates. Such reactions are typically initiated by homolytic cleavage of a carbon-halogen bond, a process that can be induced by ultraviolet (UV) light or high temperatures. unacademy.comwikipedia.orgmasterorganicchemistry.com
The homolytic cleavage of a C-Cl bond would generate a chlorine radical and a highly reactive pyrimidinyl radical. chemistrysteps.com The relative ease of breaking the C4-Cl versus the C5-Cl bond depends on their respective bond dissociation energies (BDEs). Computational studies on chlorinated pyrimidines suggest that C-Cl BDEs are influenced by the position on the ring. researchgate.netkisti.re.kr The bond with the lower BDE would be more susceptible to homolytic cleavage. libretexts.org
Once formed, the pyrimidinyl radical can participate in a variety of reactions characteristic of radical chain processes:
Propagation: The radical could abstract a hydrogen atom from a solvent molecule or another reagent, leading to a new radical and propagating the chain. youtube.com
Termination: Two radicals can combine to form a stable, non-radical product, thereby terminating the chain reaction. libretexts.org
While mechanistically plausible, free-radical reactions for this class of compounds are less common in synthetic applications than the well-controlled and highly selective SNAr pathways.
Photochemical Reaction Pathways for Substituted Pyrimidines
The photochemical reactivity of pyrimidine derivatives is a field of significant interest due to its relevance in various biological processes, including DNA photodamage, and its applications in synthetic organic chemistry. The absorption of ultraviolet (UV) radiation by substituted pyrimidines can trigger a cascade of electronic and structural changes, leading to a variety of reaction pathways. These pathways are highly dependent on the nature and position of the substituents on the pyrimidine ring, the solvent, and the presence of other reactants. While direct photochemical studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established photochemical behavior of related substituted pyrimidines.
The primary photochemical processes for pyrimidines often involve excitation to singlet (S₁) and triplet (T₁) excited states. The subsequent decay of these excited states dictates the chemical outcome. Key photochemical reaction pathways observed for substituted pyrimidines include photodimerization, photoaddition, photosubstitution, and ring-transformation reactions.
For chloropyrimidines, a prominent photochemical reaction is the cleavage of the carbon-chlorine (C-Cl) bond. This cleavage can occur through two primary mechanisms: heterolytic and homolytic rupture. In the excited singlet state, heterolytic cleavage is often favored, leading to the formation of a pyrimidinyl cation and a chloride ion. The cation can then react with nucleophiles present in the medium, such as water, to form hydroxypyrimidines. rsc.org Conversely, intersystem crossing to the triplet state can promote homolytic cleavage of the C-Cl bond, generating a pyrimidinyl radical and a chlorine radical. rsc.org These highly reactive radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent or reaction with other molecules. For instance, the pyrimidinyl radical can react with an unexcited pyrimidine molecule to form bipyrimidine derivatives. rsc.org
Another significant photochemical pathway for pyrimidines involves the formation of photohydrates. This typically occurs through the nucleophilic attack of water on the C5-C6 double bond of the excited pyrimidine ring. acs.org While this reaction is well-documented for uracil (B121893) and its derivatives, the presence of chloro substituents at the 4 and 5 positions in this compound might alter the electron density of the C5-C6 bond and influence the propensity for photohydrate formation.
Additionally, photochemical reactions involving radical species generated from other molecules in the reaction medium can lead to the oxidation of the pyrimidine ring. For example, photolysis of peroxides can generate alkoxyl radicals that can add to the C5 or C6 position of the pyrimidine base, initiating a series of reactions that can lead to products such as 5,6-dihydroxypyrimidines and isobarbituric acid. nih.gov
The table below summarizes potential photochemical reaction pathways applicable to substituted pyrimidines, which can serve as a predictive framework for the reactivity of this compound.
| Reaction Pathway | Excited State | Key Intermediates | Potential Products | Governing Factors |
| C-Cl Bond Cleavage (Heterolytic) | Singlet (S₁) | Pyrimidinyl cation, Chloride ion | Hydroxypyrimidines | Polarity of the solvent, Nucleophilicity of the medium |
| C-Cl Bond Cleavage (Homolytic) | Triplet (T₁) | Pyrimidinyl radical, Chlorine radical | Bipyrimidines, Hydrogen-abstracted products | Presence of triplet sensitizers, Solvent hydrogen-donating ability |
| Photo-oxidation | Singlet (S₁) or Triplet (T₁) | Pyrimidine radical cation, Hydroxylated intermediates | 5,6-Dihydroxypyrimidines, Isobarbituric acid derivatives | Presence of photosensitizers and oxidizing agents (e.g., radicals) |
| Photoaddition | Triplet (T₁) | Biradical intermediates | Cycloadducts (e.g., with alkenes) | Presence of unsaturated compounds |
| Ring Transformation | Singlet (S₁) or Triplet (T₁) | Nitrenes, Ketenes | Triazepines, Hydantoins (depending on substituents) | Nature of substituents (e.g., azido (B1232118) groups) |
| Photohydration | Singlet (S₁) | Zwitterionic intermediates | 6-Hydroxy-5,6-dihydropyrimidines | Aqueous environment, Electronic properties of the pyrimidine ring |
It is important to note that these pathways are not mutually exclusive, and the actual photochemical behavior of this compound would likely involve a combination of these processes, with the dominant pathway being determined by the specific reaction conditions.
Derivatization and Functional Group Interconversions from 4,5 Dichloro 2 3 Fluorophenyl Pyrimidine
Selective Modification of Peripheral Chlorine Atoms
The two chlorine atoms at the C4 and C5 positions of the pyrimidine (B1678525) ring in 4,5-dichloro-2-(3-fluorophenyl)pyrimidine exhibit differential reactivity, allowing for selective modification. In nucleophilic aromatic substitution (SNAr) reactions, the C4 position of a dichloropyrimidine is generally more susceptible to attack than the C2 position. google.comacs.org This regioselectivity is attributed to the electronic properties of the pyrimidine ring, where the C4 and C6 positions are more electron-deficient. While the specific reactivity of the C5 chlorine in this particular molecule is not extensively documented, in many cases, the C4 and C6 positions are more reactive towards nucleophiles than the C5 position.
This differential reactivity can be exploited to achieve mono- or di-substitution with a variety of nucleophiles. For instance, the reaction with primary or secondary amines under basic conditions can lead to the selective formation of 4-amino-5-chloro-2-(3-fluorophenyl)pyrimidine derivatives. Further reaction at the C5 position would typically require harsher conditions or a different synthetic strategy.
Palladium-catalyzed cross-coupling reactions are also powerful tools for the selective functionalization of the chlorine atoms. Reactions such as the Suzuki-Miyaura coupling (for the introduction of aryl or vinyl groups), the Buchwald-Hartwig amination (for the formation of C-N bonds), and the Sonogashira coupling (for the introduction of alkynyl groups) can be employed. wikipedia.orgwikipedia.orgnih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, in some dichloropyrimidine systems, specific palladium catalysts can favor reaction at either the C4 or C2 (and by extension, potentially C5) position. acs.org
Below is an illustrative data table summarizing potential selective modifications based on known reactivity patterns of similar dichloropyrimidine scaffolds.
| Reaction Type | Reagents and Conditions | Expected Major Product | Reference Reaction Principle |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (Amination) | Primary/Secondary Amine, Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, EtOH) | 4-Amino-5-chloro-2-(3-fluorophenyl)pyrimidine derivative | acs.orgnih.gov |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/H₂O) | 4-Aryl-5-chloro-2-(3-fluorophenyl)pyrimidine derivative | nih.govmdpi.com |
| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Solvent (e.g., Toluene) | 4-Amino-5-chloro-2-(3-fluorophenyl)pyrimidine derivative | wikipedia.orgorganic-chemistry.org |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Base (e.g., Et₃N), Solvent (e.g., THF) | 4-Alkynyl-5-chloro-2-(3-fluorophenyl)pyrimidine derivative | wikipedia.orgorganic-chemistry.org |
Chemical Transformations of the Fluorophenyl Group
The 3-fluorophenyl moiety of this compound offers additional sites for chemical modification, although this is generally less explored than derivatization of the pyrimidine core itself. The fluorine atom can influence the reactivity of the phenyl ring and can also be a site for specific transformations.
Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) on the fluorophenyl ring are possible, with the fluorine atom acting as a weak ortho-, para-director and a deactivator. The precise regioselectivity of such reactions would also be influenced by the electron-withdrawing nature of the dichloropyrimidine ring.
Furthermore, the fluorine atom itself can be a target for nucleophilic aromatic substitution, particularly if the ring is further activated by strongly electron-withdrawing groups. However, such reactions typically require harsh conditions.
A more versatile approach to modifying the fluorophenyl group involves organometallic chemistry. For instance, directed ortho-metalation, where a functional group directs deprotonation to an adjacent position, could be a viable strategy, although the directing ability of the pyrimidine ring in this context would need to be evaluated. Subsequent reaction with various electrophiles would allow for the introduction of a wide range of substituents at the C2 or C4 positions of the phenyl ring.
Detailed research findings on the specific chemical transformations of the 3-fluorophenyl group in this compound are not extensively available in the public domain. The following table provides a hypothetical overview of potential transformations based on general principles of aromatic chemistry.
| Reaction Type | Potential Reagents and Conditions | Potential Product | Underlying Chemical Principle |
|---|---|---|---|
| Electrophilic Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group on the fluorophenyl ring (multiple isomers possible) | Electrophilic Aromatic Substitution |
| Electrophilic Bromination | Br₂/FeBr₃ | Introduction of a bromine atom on the fluorophenyl ring (multiple isomers possible) | Electrophilic Aromatic Substitution |
| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe), high temperature | Replacement of the fluorine atom with the nucleophile | SNAr Reaction |
Diversification Strategies for Structural Analogs
The this compound scaffold is an excellent starting point for the creation of libraries of structurally related compounds for applications in drug discovery and materials science. Several strategic approaches can be employed for this purpose.
Combinatorial Library Design Utilizing the Pyrimidine Scaffold
Combinatorial chemistry provides a powerful means to rapidly generate large numbers of compounds. mq.edu.au The dichlorinated pyrimidine core is well-suited for a combinatorial approach due to the sequential and selective reactivity of the two chlorine atoms. A typical strategy would involve a "split-and-pool" synthesis. In the first step, a diverse set of building blocks (e.g., amines, thiols, or organoboronic acids) is reacted with the more reactive C4 chlorine atom in separate reaction vessels. The products are then pooled and subsequently split into a new set of reaction vessels, where a second set of diverse building blocks is reacted at the C5 position. This approach allows for the exponential generation of a large library of disubstituted pyrimidine derivatives.
Fragment-Based Diversification Approaches
Fragment-based drug discovery (FBDD) is a strategy that begins with the identification of small, low-molecular-weight compounds ("fragments") that bind to a biological target. nih.govmedchemexpress.com These fragments are then grown, linked, or merged to create more potent lead compounds. The 2-(3-fluorophenyl)pyrimidine (B13083760) core can be considered a "privileged scaffold" that can be decorated with various fragments.
In this approach, a library of small, diverse chemical fragments could be attached to the pyrimidine core, primarily at the C4 and C5 positions, via the reactions described in section 4.1. This would generate a library of compounds where the core scaffold provides a consistent anchoring point, and the appended fragments explore different regions of chemical space and potential binding interactions.
Deconstruction-Reconstruction Strategies for Pyrimidine Ring Diversification
A more advanced strategy for diversification involves the deconstruction of the pyrimidine ring itself, followed by its reconstruction into a new heterocyclic system. nih.govresearchgate.netnih.gov This "skeletal editing" approach allows for more profound structural changes than peripheral modifications.
One such strategy involves the transformation of the pyrimidine into a corresponding N-arylpyrimidinium salt. This activation facilitates the cleavage of the ring to form a three-carbon iminoenamine building block. This reactive intermediate can then be reacted with various reagents to form a range of different heterocycles, including substituted pyrimidines, pyridines, or azoles. nih.gov This deconstruction-reconstruction sequence allows for the diversification of the core heterocyclic scaffold, leading to the generation of analogs that would be challenging to synthesize through traditional methods.
Computational and Theoretical Investigations of 4,5 Dichloro 2 3 Fluorophenyl Pyrimidine
Quantum Chemical Calculations (DFT-Based Methodologies)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to predict the properties of organic molecules, including various pyrimidine (B1678525) derivatives. DFT calculations are typically employed to determine the ground-state electronic structure, optimized geometry, and other molecular properties.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 4,5-Dichloro-2-(3-fluorophenyl)pyrimidine, this process would involve calculating the potential energy surface of the molecule to find the minimum energy conformation.
A key aspect of the geometry of this molecule is the dihedral angle between the pyrimidine and the 3-fluorophenyl rings. Due to rotational freedom around the C-C single bond connecting the two rings, different conformers may exist. Conformer analysis would systematically rotate this bond to identify all possible stable conformers and the transition states that separate them. The conformer with the lowest calculated energy is considered the most stable and is used for subsequent calculations. For similar 2-arylpyrimidine structures, it is often found that the rings are not coplanar due to steric hindrance between the ortho hydrogens of the phenyl ring and the substituents on the pyrimidine ring. The presence of the two chlorine atoms at the 4 and 5 positions of the pyrimidine ring would likely contribute to a significant dihedral angle in the optimized geometry.
Illustrative Data Table: Expected Optimized Geometrical Parameters
| Parameter | Expected Value | Description |
| C-C Bond Length (Ring-Ring) | ~1.48 Å | The single bond connecting the pyrimidine and phenyl rings. |
| C-Cl Bond Lengths | ~1.73 Å | Bonds between carbon and chlorine atoms on the pyrimidine ring. |
| C-F Bond Length | ~1.35 Å | Bond between carbon and fluorine on the phenyl ring. |
| Dihedral Angle (Pyrimidine-Phenyl) | 20° - 40° | The twist angle between the planes of the two aromatic rings. |
Note: These are typical values for similar molecular fragments and would be precisely determined through DFT calculations.
The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.
For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions of the molecule, likely with significant contributions from the pyrimidine ring and the chlorine atoms. The LUMO, on the other hand, would be expected to be distributed over the electron-deficient pyrimidine ring, which is substituted with electronegative chlorine atoms.
Illustrative Data Table: Expected Frontier Molecular Orbital Energies
| Parameter | Expected Value (eV) | Significance |
| HOMO Energy | -6.5 to -7.5 | Related to the ionization potential; indicates electron-donating ability. |
| LUMO Energy | -1.0 to -2.0 | Related to the electron affinity; indicates electron-accepting ability. |
| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 6.5 | Correlates with chemical reactivity and kinetic stability. |
Note: These values are illustrative and would be quantified by specific DFT calculations.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. MEP maps are invaluable for predicting the sites of electrophilic and nucleophilic attack.
In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would indicate electron-rich areas that are susceptible to electrophilic attack. These regions are expected to be located around the nitrogen atoms of the pyrimidine ring and the fluorine and chlorine atoms due to their high electronegativity. Regions of positive electrostatic potential (colored blue) represent electron-deficient areas that are prone to nucleophilic attack. These are likely to be found around the hydrogen atoms of the phenyl ring and potentially on the carbon atoms of the pyrimidine ring bonded to the electronegative substituents.
Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds. By comparing the calculated vibrational spectrum with an experimentally obtained spectrum, one can confirm the structure of the synthesized compound.
For this compound, the calculated vibrational spectrum would show characteristic peaks corresponding to the functional groups present. Key vibrational modes would include the C-H stretching of the phenyl ring, C-N and C=C stretching vibrations of the pyrimidine ring, and the C-Cl and C-F stretching vibrations. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for the approximations in the theoretical methods and the effects of the experimental environment.
Illustrative Data Table: Expected Characteristic Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the phenyl ring. |
| Pyrimidine Ring C=C/C=N Stretch | 1400 - 1600 | Stretching vibrations within the pyrimidine ring. |
| C-F Stretch | 1200 - 1250 | Stretching of the carbon-fluorine bond. |
| C-Cl Stretch | 700 - 800 | Stretching of the carbon-chlorine bonds. |
Note: These are general ranges for the specified functional groups and would be precisely calculated for the molecule.
To gain a deeper understanding of the chemical bonding in this compound, wave function-based analyses such as the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) can be employed. These methods provide a topological analysis of the electron density to reveal regions of high electron localization, which correspond to chemical bonds, lone pairs, and atomic cores.
The ELF provides a measure of the probability of finding an electron near a reference electron. High ELF values indicate regions where electrons are paired up, such as in covalent bonds and lone pairs. For the target molecule, ELF analysis would visualize the covalent bonds within the pyrimidine and phenyl rings, the C-Cl and C-F bonds, and the lone pairs on the nitrogen, fluorine, and chlorine atoms.
The LOL provides a similar picture of electron localization, offering a complementary perspective on the chemical bonding. Both ELF and LOL analyses would provide a chemically intuitive picture of the electronic structure, confirming the nature of the covalent and non-bonding electron pairs in the molecule.
Molecular Modeling and Simulation Approaches
While quantum chemical calculations provide detailed information about a single molecule, molecular modeling and simulation techniques can be used to study the behavior of the compound in a larger system, such as in solution or interacting with a biological target.
For this compound, molecular dynamics (MD) simulations could be used to study its conformational dynamics in different solvents. This would involve placing the molecule in a simulation box with solvent molecules and solving Newton's equations of motion for all atoms over time. Such simulations could provide insights into how the solvent affects the preferred conformation and flexibility of the molecule.
Furthermore, if this compound were being investigated as a potential drug candidate, molecular docking simulations could be used to predict its binding mode and affinity to a specific protein target. This would involve computationally placing the molecule into the active site of the protein and scoring the different binding poses to identify the most favorable interaction.
Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical studies published that focus solely on the chemical compound This compound for the requested analyses.
Therefore, it is not possible to provide an article with detailed research findings, data tables, and in-depth discussion for the following sections as they pertain directly and exclusively to "this compound":
Theoretical Exploration of Nonlinear Optical Properties of Pyrimidine Derivatives
While computational studies exist for other dichloropyrimidine or fluorophenylpyrimidine derivatives, the strict requirement to focus solely on This compound cannot be met with scientifically accurate and verifiable data. Generating content on related but distinct molecules would violate the core instructions of this request. Further research on this specific compound is required for such an analysis to be conducted.
Advanced Structural Characterization Techniques for 4,5 Dichloro 2 3 Fluorophenyl Pyrimidine Analogues
Spectroscopic Elucidation of Molecular Architecture
Spectroscopic techniques provide detailed information about the connectivity of atoms, the nature of chemical bonds, and the functional groups present within a molecule. For analogues of 4,5-Dichloro-2-(3-fluorophenyl)pyrimidine, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) is employed to build a complete picture of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In analogues of this compound, ¹H and ¹³C NMR spectra provide diagnostic signals that confirm the presence and connectivity of the pyrimidine (B1678525) and fluorophenyl rings.
In the ¹H NMR spectrum of related pyrimidine derivatives, protons on the aromatic rings typically resonate in the downfield region, generally between δ 6.5 and 9.16 ppm. researchgate.net For the 2-(3-fluorophenyl) moiety, the protons would exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The single proton on the dichloropyrimidine ring is expected to appear as a singlet in the aromatic region.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the pyrimidine ring are expected to have distinct chemical shifts influenced by the two nitrogen atoms and the chlorine substituents. The carbons of the fluorophenyl ring will show characteristic shifts, with their signals being further split due to carbon-fluorine (C-F) coupling. For instance, in a related compound, 2-(3-methoxyphenyl)pyridine, the carbon atoms of the substituted phenyl ring appear between δ 111.9 and 160.0 ppm, while the pyridine (B92270) carbons resonate between δ 120.7 and 157.1 ppm. rsc.org A similar range would be expected for the title compound's analogues.
Table 1: Representative NMR Data for a 2-Arylpyrimidine Analogue
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity / Coupling | Assignment |
|---|---|---|---|
| ¹H | 8.5 - 9.0 | Singlet | Pyrimidine-H |
| ¹H | 7.0 - 8.5 | Multiplet | Phenyl-H |
| ¹³C | 155 - 165 | Singlet | Pyrimidine C=N |
| ¹³C | 120 - 150 | Singlet | Pyrimidine C-Cl |
| ¹³C | 110 - 165 | Doublet (due to C-F coupling) | Fluorophenyl-C |
Note: Data is generalized based on typical values for substituted pyrimidine and fluorophenyl compounds. researchgate.netrsc.orgresearchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints
Vibrational spectroscopy, including IR and Raman techniques, identifies the functional groups and provides a unique "fingerprint" for the molecule based on its bond vibrations. encyclopedia.pub For dichloropyrimidine analogues, these spectra are characterized by specific absorption bands corresponding to the stretching and bending modes of the constituent rings and substituents. osti.govtandfonline.com
Key expected vibrational modes include:
Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.
C=N and C=C Stretching: The ring stretching vibrations of the pyrimidine and phenyl rings produce a series of characteristic sharp bands in the 1600-1400 cm⁻¹ region. researchgate.netijprajournal.com
C-F Stretching: A strong absorption band, typically found in the 1250-1000 cm⁻¹ range, is indicative of the carbon-fluorine bond.
C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to appear in the lower frequency region of the spectrum, generally around 800-600 cm⁻¹. researchgate.netasianpubs.org
IR and Raman spectroscopy are complementary techniques. While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability, often providing stronger signals for the symmetric vibrations of the aromatic rings.
Table 2: Characteristic Vibrational Frequencies for Dichlorophenylpyrimidine Analogues
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| 1570 - 1590 | Strong | Pyrimidine Ring C=N/C=C Stretch |
| 1450 - 1500 | Strong | Phenyl Ring C=C Stretch |
| 1250 - 1100 | Strong | C-F Stretch |
| 800 - 700 | Strong | C-Cl Stretch |
| 700 - 600 | Medium | Ring Bending (Out-of-plane) |
Note: Data compiled from general values for halogenated pyrimidines and related aromatic compounds. researchgate.netasianpubs.orgnih.govnih.gov
Mass Spectrometry for Molecular Ion Characterization and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern upon ionization. In the electron ionization (EI) mass spectrum of a 4,5-dichloro-2-arylpyrimidine analogue, the molecular ion peak (M⁺) would be a key feature. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotope peaks (M+2 and M+4) with a specific intensity ratio (approximately 9:6:1), confirming the presence of two chlorine atoms. nist.gov
The fragmentation of halogenated pyrimidines is a complex process that can involve the loss of the halogen atoms, cleavage of the pyrimidine ring, and rearrangements. acs.orgacs.org Common fragmentation pathways observed for related structures include:
Loss of a Chlorine Atom: A primary fragmentation step would be the loss of a Cl radical, leading to a significant [M-Cl]⁺ ion.
Ring Cleavage: The pyrimidine ring can fragment through the loss of neutral molecules like hydrogen cyanide (HCN). acs.orgresearchgate.net In halogenated derivatives, the loss of ClCN is also a possible pathway. acs.org
Retro-Cycloaddition: For some pyrimidine derivatives, retro-Diels-Alder type reactions can occur, leading to characteristic fragment ions. nih.gov
The fragmentation pattern provides a roadmap of the molecule's structure, confirming the elemental composition and the arrangement of the different structural units. sapub.org
Solid-State Structural Analysis by X-ray Diffraction
While spectroscopic methods define the molecular structure, X-ray diffraction provides unambiguous proof of the atomic arrangement in the solid state, including precise bond lengths, bond angles, and intermolecular interactions that govern crystal packing.
Single-Crystal X-ray Diffraction for Precise Atomic Coordinates and Crystal Packing
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound analogue, it is possible to calculate the precise coordinates of each atom in the crystal lattice. mdpi.com
This analysis yields critical information such as:
Bond Lengths and Angles: Providing confirmation of the molecular geometry. For example, the crystal structure of 2,4-dichloropyrimidine (B19661) shows C-Cl bond lengths of approximately 1.72 Å and internal ring angles that confirm its aromatic, planar nature. researchgate.net
Molecular Conformation: Determining the dihedral angle between the pyrimidine and the 3-fluorophenyl rings, which is a key conformational feature. In a similar structure, 4,6-dichloro-2-methylthio-5-phenylpyrimidine, the dihedral angle between the pyrimidine and phenyl rings was found to be approximately 77-78°. researchgate.net
Crystal Packing: Revealing how individual molecules are arranged in the unit cell. This includes identifying intermolecular interactions like halogen bonding (C-Cl···N), π–π stacking between aromatic rings, and C-H···N hydrogen bonds, which stabilize the crystal structure. researchgate.netnih.gov
Table 3: Representative Single-Crystal X-ray Diffraction Data for a Dichloropyrimidine Analogue (2,4-Dichloropyrimidine)
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 7.5090 |
| b (Å) | 10.776 |
| c (Å) | 7.1980 |
| Z (Molecules/Unit Cell) | 4 |
Source: Data for the analogue 2,4-Dichloropyrimidine. researchgate.net
Co-crystallization Studies with Interaction Partners for Structural Complex Analysis
Co-crystallization is a crystal engineering technique used to form a new crystalline solid containing the active pharmaceutical ingredient (API) and a neutral guest molecule (a "coformer") in a specific stoichiometric ratio. researchgate.netbohrium.com For pyrimidine-based compounds, which are common scaffolds in medicinal chemistry, co-crystallization studies are valuable for analyzing intermolecular interactions and modifying physicochemical properties. nih.govchemrxiv.org
By co-crystallizing a this compound analogue with selected coformers, one can study the resulting structural complexes via single-crystal X-ray diffraction. This approach helps to:
Identify Supramolecular Synthons: These are robust, predictable non-covalent interactions, such as hydrogen bonds or halogen bonds, that guide the assembly of molecules in the crystal. acs.orgnih.gov For pyrimidine derivatives, common synthons involve hydrogen bonding between the pyrimidine nitrogens and donor groups on the coformer (e.g., carboxylic acids). acs.org
Analyze Structural Complexes: The resulting co-crystal structure provides a clear picture of how the pyrimidine analogue interacts with other molecules at a molecular level. This is crucial for understanding potential drug-receptor interactions.
Modulate Physicochemical Properties: Co-crystallization can alter properties like solubility, stability, and bioavailability without changing the covalent structure of the API. researchgate.netnih.gov Studying these multi-component crystals provides insight into how non-covalent interactions can be tuned to optimize material characteristics.
The analysis of co-crystals of related 2,4-diaminopyrimidines like trimethoprim (B1683648) and pyrimethamine (B1678524) has revealed a hierarchy of preferred hydrogen bonding motifs, demonstrating how different functional groups on the pyrimidine ring can be targeted to form predictable supramolecular assemblies. nih.govacs.org
Future Research Directions and Synthetic Innovations for Fluorophenyl Pyrimidine Derivatives
Development of Novel and Sustainable Synthetic Pathways for Halogenated Pyrimidines
The synthesis of halogenated pyrimidines is foundational to the development of a vast array of functional molecules. Traditional methods for producing these intermediates often rely on harsh reagents and multi-step processes. For instance, the production of 2,4-dichloro-5-fluoropyrimidine, a related structure, can be achieved by reacting 2-alkoxy-5-fluoro-4(3H)-pyrimidinones with a chlorinating agent like phosphorus oxychloride in the presence of a base. google.com However, the drive towards green and sustainable chemistry has spurred innovation in this area.
Modern approaches focus on improving efficiency and reducing environmental impact through several key strategies:
One-Pot Reactions: Combining multiple synthetic steps into a single procedure, thereby reducing solvent waste, energy consumption, and purification efforts. This strategy is exemplified by three-component cyclocondensation reactions to form the initial pyrimidine (B1678525) ring. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity. researchgate.netnih.gov This technique offers a more energy-efficient alternative to conventional heating methods. researchgate.net
Catalyst-Free Conditions: The development of reactions that proceed efficiently without a catalyst is highly desirable, as it simplifies product purification and reduces costs and potential toxicity associated with metal catalysts. researchgate.net
Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as ethanol (B145695) or even water, is a core tenet of sustainable synthesis. researchgate.net
These sustainable methodologies are being increasingly applied to the synthesis of complex pyrimidine derivatives, aiming for processes that are not only efficient but also safer and more environmentally friendly. researchgate.net
Exploration of Unconventional Catalytic Systems for Pyrimidine Functionalization
The functionalization of the pyrimidine ring is crucial for creating structural diversity and tuning molecular properties. While traditional nucleophilic substitution reactions are common, particularly for replacing halogen atoms nih.gov, recent research has emphasized the use of advanced catalytic systems to achieve more complex and selective transformations.
Unconventional catalytic approaches are enabling new types of bond formations that were previously challenging:
Metal-Catalyzed Cross-Coupling: Transition metals like palladium, copper, nickel, and ruthenium are at the forefront of pyrimidine functionalization. mdpi.comresearchgate.net Palladium-catalyzed reactions, for example, are used for C-H arylation, allowing for the direct formation of carbon-carbon bonds on the pyrimidine ring without prior functionalization. researchgate.netresearchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient method for generating reactive intermediates. This technique has been successfully combined with palladium catalysis to facilitate C-H arylation at room temperature, avoiding the harsh conditions required by traditional thermal methods. researchgate.net
Heterogeneous Catalysis: The use of solid-supported catalysts, such as heterogeneous gold(I) catalysts, provides significant advantages in terms of catalyst recovery and reusability. These catalysts can be easily removed from the reaction mixture by filtration and recycled multiple times without a significant loss of activity, contributing to more sustainable processes. researchgate.net
These advanced catalytic methods provide powerful tools for the late-stage functionalization of complex molecules, enabling the synthesis of diverse libraries of pyrimidine derivatives for screening and development. researchgate.net
Table 1: Comparison of Catalytic Systems for Pyrimidine Functionalization
| Catalyst Type | Examples | Typical Reactions | Advantages |
|---|---|---|---|
| Homogeneous Metal Catalysts | Palladium (Pd), Copper (Cu), Ruthenium (Ru), Nickel (Ni) | C-H Arylation, Cross-Coupling (e.g., Suzuki, Heck), Annulation | High activity and selectivity, well-understood mechanisms. mdpi.comresearchgate.net |
| Photoredox Catalysts | Ruthenium (Ru) or Iridium (Ir) complexes | C-H Functionalization, Arylation with Diazonium Salts | Mild reaction conditions (room temperature, visible light), high efficiency. researchgate.net |
| Heterogeneous Catalysts | Gold (Au) on a solid support | Aza-annulation, Cyclization | Easy separation from product, catalyst can be recycled multiple times. researchgate.net |
| Lewis Acid Catalysts | Boron trifluoride (BF3), Niobium pentachloride (NbCl5) | Improved yields and lower reaction times in cyclization reactions. mdpi.com | Enhances reactivity of substrates. mdpi.com |
Advanced Computational Design for Targeted Synthesis and Reactivity Control
Computational chemistry has become an indispensable tool in modern synthetic chemistry, offering profound insights that guide experimental work. nih.gov For pyrimidine derivatives, computational methods are employed to predict reactivity, elucidate reaction mechanisms, and design novel structures with desired properties.
Key computational techniques include:
Density Functional Theory (DFT): DFT calculations are widely used to optimize molecular geometries, determine electronic properties, and model reaction pathways. nih.govnih.gov This allows researchers to understand the relationship between a molecule's structure and its reactivity, helping to predict the most likely sites for functionalization and the feasibility of a proposed synthetic route. nih.govrsc.org
Molecular Docking: In medicinal chemistry, molecular docking is used to predict how a molecule will bind to a biological target, such as a protein or enzyme. mdpi.comrsc.org This in silico screening method helps prioritize which pyrimidine derivatives are most likely to be biologically active, guiding synthetic efforts towards the most promising candidates. rsc.org
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. researchgate.net This early-stage assessment helps identify compounds with favorable drug-like properties, reducing the likelihood of late-stage failures in the drug development pipeline. researchgate.net
By integrating these computational approaches, chemists can move from a trial-and-error methodology to a more rational, design-driven approach to synthesis. This synergy of computational and experimental work accelerates the discovery of new functional molecules and optimizes the pathways to create them.
Integration of 4,5-Dichloro-2-(3-fluorophenyl)pyrimidine in the Construction of Complex Polycyclic and Fused Heterocyclic Systems
The two chlorine atoms on the this compound scaffold are excellent leaving groups, making the compound a versatile precursor for building more complex heterocyclic systems. The reactivity of these positions allows for sequential or simultaneous reactions with various nucleophiles to construct fused rings.
This building block is particularly useful for synthesizing bicyclic and polycyclic systems of significant interest in medicinal chemistry, such as:
Thiazolo[4,5-d]pyrimidines: These fused systems, which are analogs of purines, can be synthesized from dichloropyrimidine precursors. nih.gov They are known to exhibit a range of biological activities. nih.gov
Pyrazolo[3,4-d]pyrimidines: This class of compounds can be synthesized through cyclization reactions involving dichloropyrimidines and hydrazine-containing reagents. mdpi.comrsc.org
Pyrido[2,3-d]pyrimidines: These structures can be formed through annulation reactions where the pyrimidine ring is fused with a pyridine (B92270) ring.
Fused Triazolo and Oxadiazolo Systems: The use of hydrazinopyrimidine intermediates, derived from the starting dichloropyrimidine, allows for the construction of fused five-membered rings containing nitrogen and oxygen atoms. researchgate.net
The ability to selectively functionalize the C4 and C5 positions of the pyrimidine ring allows for the creation of a wide variety of fused systems, each with a unique three-dimensional structure and potential for biological activity or materials application. nih.govnih.gov
Table 2: Examples of Fused Heterocyclic Systems Derived from Dichloropyrimidines
| Fused System | General Synthetic Approach | Significance |
|---|---|---|
| Thiazolo[4,5-d]pyrimidines | Reaction of aminopyrimidine-thiols (derived from dichloropyrimidines) with various reagents. | Considered purine (B94841) antagonists with potential therapeutic applications. nih.gov |
| Pyrazolo[3,4-d]pyrimidines | Cyclocondensation of dichloropyrimidines with hydrazine (B178648) derivatives. | Scaffold for kinase inhibitors and other biologically active agents. rsc.org |
| Imidazo[1,2-a]pyrimidines | Aza-annulation of 2-amino-pyrimidines with various coupling partners. | Core structure in molecules with a wide range of biological applications. researchgate.net |
| Triazolo[4,3-c]pyrimidines | Derived from hydrazinopyrimidine intermediates followed by cyclization. | Nitrogen-rich bridgehead systems with diverse chemical properties. researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4,5-Dichloro-2-(3-fluorophenyl)pyrimidine, and how is the product characterized?
- Methodological Answer : Synthesis typically involves condensation of 3-fluorophenylacetamide with dichloropyrimidine precursors under acidic or basic catalysis. Key steps include temperature control (70–100°C) and inert gas purging to prevent oxidation . Characterization employs:
- X-ray crystallography to confirm molecular geometry and bond angles (e.g., C–Cl bond lengths ~1.73–1.75 Å) .
- NMR spectroscopy (¹H/¹³C) to verify substituent positions, with δ ~8.2–8.5 ppm for pyrimidine protons and δ ~160–165 ppm for fluorophenyl carbons .
- Common Impurities : Residual chlorinated intermediates (detected via HPLC with UV at 254 nm) .
Q. How do reaction conditions influence the regioselectivity of chlorination in pyrimidine derivatives?
- Methodological Answer : Regioselectivity is controlled by:
- Electrophilic directing groups : The 3-fluorophenyl group directs chlorination to the 4,5-positions via electron-withdrawing effects .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance Cl⁺ electrophilicity, favoring substitution at electron-deficient sites .
- Temperature : Higher temperatures (>90°C) may lead to over-chlorination; monitoring via TLC is critical .
Advanced Research Questions
Q. How can conflicting NMR and X-ray crystallography data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotational isomerism). Strategies include:
- Variable-temperature NMR to detect conformational changes (e.g., splitting of peaks below −20°C) .
- DFT calculations to compare theoretical/experimental bond angles (e.g., C11–N1–C14 angle: 113.77° vs. computed 114.2°) .
- Complementary techniques : Mass spectrometry (HRMS) to confirm molecular ion consistency .
Q. What experimental designs optimize yield in multi-step syntheses of fluorophenyl-pyrimidine analogs?
- Methodological Answer : Use a factorial design approach:
- Variables : Catalyst loading (e.g., Pd/C 5–10 mol%), solvent (toluene vs. THF), and reaction time (12–24 hr) .
- Response surface modeling to identify optimal conditions (e.g., 8 mol% catalyst in THF at 80°C yields 78% vs. 62% in toluene) .
- Scale-up considerations : Microfluidic reactors reduce side reactions by improving heat transfer .
Q. How does the 3-fluorophenyl substituent influence binding affinity in kinase inhibition assays?
- Methodological Answer : Compare structure-activity relationships (SAR) using:
- Docking simulations (e.g., AutoDock Vina) to map fluorophenyl interactions with hydrophobic kinase pockets (binding energy −9.2 kcal/mol vs. −7.8 kcal/mol for non-fluorinated analogs) .
- Enzymatic assays : IC₅₀ values for fluorinated derivatives (e.g., 0.45 µM) vs. chloro-/methyl-substituted analogs (1.2–3.7 µM) highlight fluorine’s role in enhancing π-stacking .
Data Contradiction Analysis
Q. Why do computational models sometimes overestimate the stability of this compound?
- Methodological Answer : Overestimation arises from:
- Implicit solvent models neglecting explicit solvation effects (e.g., ∆G solvation error ~2.3 kcal/mol) .
- Van der Waals radius assumptions : Fluorine’s smaller radius in simulations vs. crystallographic data (1.47 Å vs. 1.42 Å) .
Tables for Key Comparisons
Table 1 : Structural analogs and their biological activity
| Compound | Modification | IC₅₀ (µM) | LogP |
|---|---|---|---|
| 4,5-Dichloro-2-(3-Fluorophenyl) | None (parent compound) | 0.45 | 3.1 |
| 4-Chloro-6-(3,4,5-trimethoxyphenyl) | Methoxy groups | 1.2 | 2.8 |
| 2-Amino-4-(2-Chlorophenyl) | Amino substitution | 3.7 | 2.5 |
Table 2 : Crystallographic parameters
| Parameter | X-ray Value | DFT Value |
|---|---|---|
| C–Cl bond length (Å) | 1.74 | 1.71 |
| C–F bond length (Å) | 1.35 | 1.33 |
| Torsion angle (°) | 12.3 | 11.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
